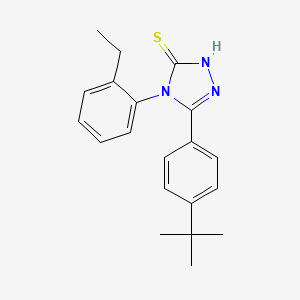
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as TBT, is a chemical compound that belongs to the triazole family. TBT is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. In recent years, TBT has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, immunology, and infectious diseases.
Mechanism of Action
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activity by inhibiting the enzyme cGAS, which is involved in the innate immune response. cGAS plays a critical role in detecting viral and bacterial DNA in the cytoplasm of infected cells and triggering an immune response. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione binds to the active site of cGAS and prevents the formation of cyclic GMP-AMP, which is a key signaling molecule involved in the immune response.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects, including the inhibition of cGAS activity, the induction of apoptosis (programmed cell death), and the enhancement of immune cell activity. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to modulate the expression of various genes involved in the immune response and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity for cGAS inhibition. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also relatively easy to synthesize and has good stability in biological systems. However, one of the limitations of using 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potential toxicity, which may limit its use in vivo. Additionally, 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential application of 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is in the development of immunotherapies for cancer. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may be used in combination with other immune checkpoint inhibitors to enhance the activity of immune cells against cancer cells. Additionally, 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may be used in the development of antiviral and antibacterial agents, as cGAS is involved in the detection of viral and bacterial DNA. Further studies are needed to investigate the potential toxicity and off-target effects of 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using various methods, including the reaction of 4-tert-butylbenzaldehyde with 2-ethylphenylhydrazine to form the corresponding hydrazone, which is then treated with thiocarbonyldiimidazole to yield 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another method involves the reaction of 4-tert-butylphenylhydrazine with 2-ethylbenzaldehyde in the presence of sulfur and sodium hydroxide.
Scientific Research Applications
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in cancer research. Studies have shown that 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-5-14-8-6-7-9-17(14)23-18(21-22-19(23)24)15-10-12-16(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFKOQAGLYWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
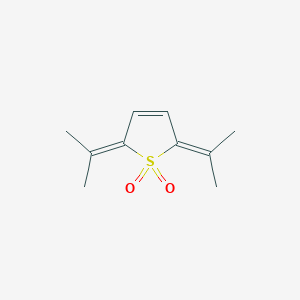

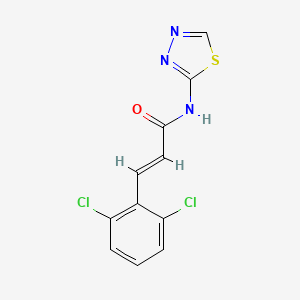
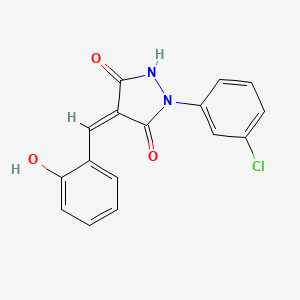
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
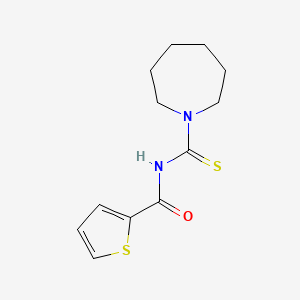

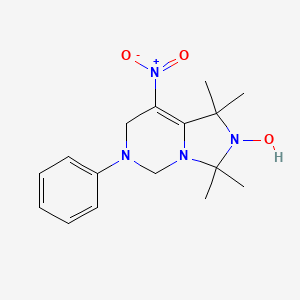

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)